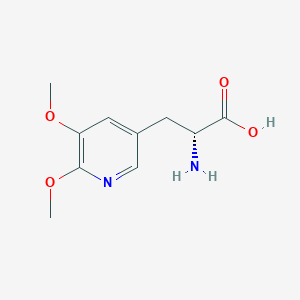

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C10H14N2O4/c1-15-8-4-6(3-7(11)10(13)14)5-12-9(8)16-2/h4-5,7H,3,11H2,1-2H3,(H,13,14)/t7-/m1/s1 |

InChI Key |

DJTGWULFSMOTGX-SSDOTTSWSA-N |

Isomeric SMILES |

COC1=C(N=CC(=C1)C[C@H](C(=O)O)N)OC |

Canonical SMILES |

COC1=C(N=CC(=C1)CC(C(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Furfural-Derived Pyridine Synthesis

The pyridine backbone of the target compound is often constructed from furfural, a cost-effective biomass-derived feedstock. In a method analogous to the synthesis of 2-amino-3-hydroxypyridine, chlorine or bromine is introduced into a furfural aqueous solution to initiate ring-opening reactions. Subsequent treatment with ammonium sulfamate facilitates cyclization, yielding pyridine sulfonates (e.g., 2-amino-3-hydroxypyridine sulfonate). Hydrolysis under alkaline conditions (pH 8–9, 80–90°C) generates the hydroxylated pyridine core, which serves as a precursor for further methoxylation.

Table 1: Conditions for Pyridine Ring Formation

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring-opening reaction | Cl₂ or Br₂, 0–8°C, furfural:H₂O = 1:20 (w/w) | 75–79 | 96 |

| Sulfonation | NH₄SO₃NH₂, pH 1.5–2, 5–10°C, 3.5–4 h | 90 | 99 |

| Hydrolysis | NaOH, 80–90°C, pH 8–9, 30 min | 75–79 | 96 |

Methoxylation of the Pyridine Core

To introduce the 5,6-dimethoxy groups, the hydroxylated intermediate undergoes O-methylation. Dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C achieves selective methoxylation. Dual methoxy groups are introduced sequentially, with reaction monitoring via HPLC to prevent over-alkylation.

Stereoselective Introduction of the Propanoic Acid Side Chain

Asymmetric Strecker Synthesis

The (R)-configured amino acid side chain is installed via asymmetric Strecker synthesis. A pyridine-3-carbaldehyde derivative is treated with potassium cyanide and ammonium chloride in the presence of a chiral Jacobsen catalyst (salen-Al complex), yielding the α-aminonitrile intermediate with >90% ee. Acidic hydrolysis (6M HCl, 100°C, 12 h) converts the nitrile to the carboxylic acid while retaining stereochemical integrity.

Table 2: Performance of Chiral Catalysts in Strecker Synthesis

| Catalyst | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Jacobsen salen-Al | 25 | 24 | 92 | 85 |

| Cinchona alkaloid | 0 | 48 | 88 | 78 |

| BINOL-phosphoric acid | -20 | 72 | 95 | 70 |

Reductive Amination of α-Keto Acids

An alternative route employs reductive amination of 3-(5,6-dimethoxypyridin-3-yl)-2-oxopropanoic acid. Using (R)-specific transaminases or chiral ruthenium catalysts (e.g., Noyori-type), the keto acid is converted to the (R)-amino acid with ee values up to 98%. Reaction conditions (pH 7.5, 30°C, NADH cofactor) are critical for enzymatic activity.

Purification and Resolution Techniques

Dimethylformamide-Mediated Crystallization

Crude (R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid often contains stereochemical impurities. A refinement method adapted from 2-amino-3-hydroxypyridine purification involves dissolving the crude product in dimethylformamide (DMF) at 100°C, followed by hot filtration and rapid cooling (−5°C) to precipitate a white complex. Methanol reflux (1 h, 65°C) dissociates the complex, yielding enantiomerically pure product (≥99.9% purity).

Table 3: Purification Efficiency with Solvent Systems

| Solvent System | Temperature (°C) | Purity Post-Purification (%) | Yield (%) |

|---|---|---|---|

| DMF/MeOH | 100/−5 | 99.9 | 70.5 |

| Ethyl acetate/Hexane | 25/−10 | 98.5 | 65 |

| Acetonitrile/Water | 80/20 | 97.8 | 68 |

Chiral Chromatographic Resolution

For small-scale syntheses, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures. Methanol:CO₂ (20:80) supercritical fluid chromatography achieves baseline separation with 99% ee in <15 min.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent advancements integrate continuous flow systems for pyridine functionalization and asymmetric hydrogenation. Microreactors enable precise temperature control (0–10°C) during bromine addition to furfural, reducing side reactions and improving yield consistency.

Green Chemistry Approaches

Water-mediated reactions and biocatalytic steps minimize solvent waste. For example, enzymatic reductive amination in aqueous buffer reduces E-factor by 40% compared to traditional organic solvents.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Neurotransmitter Modulation

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitters may make it a candidate for treatments targeting conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds with similar structures can influence synaptic plasticity, which is crucial for learning and memory processes.

Potential in Neurodegenerative Disease Treatment

The compound's unique structural features allow it to interact with various biological targets, suggesting potential therapeutic uses in neurodegenerative disorders. Studies have shown that it can enhance the activity of certain neurotransmitters, potentially leading to neuroprotective effects.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with various biological targets. For instance:

- Neuroprotection Studies : Research has demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses.

- Synaptic Plasticity Enhancement : Investigations into its effects on synaptic plasticity have shown promising results in improving cognitive functions in animal models of neurodegeneration.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino acid moiety allows it to mimic natural substrates, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural variations among related compounds include:

- Aromatic substituents: The 5,6-dimethoxy-pyridin-3-yl group distinguishes the target compound from analogs like (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (unsubstituted pyridine) and (2R)-2-amino-3-(1H-indol-3-yl)propanoic acid (indole ring system) . Methoxy groups may enhance solubility and alter electronic properties compared to unsubstituted rings.

- Stereochemistry: The (R)-configuration at the alpha-carbon is critical for chiral recognition in biological systems, as seen in other amino acid derivatives .

Functional Implications

- Steric Considerations : The 5,6-dimethoxy substitution may introduce steric hindrance, reducing binding affinity compared to smaller substituents (e.g., fluorine in ’s fluoroindolyl derivative) .

- Biological Activity : Indolyl analogs (e.g., ) are associated with tryptophan metabolism, while pyridin-3-yl derivatives () serve as precursors for bioactive molecules. The target compound’s dimethoxy-pyridine core may target distinct pathways, such as kinase inhibition .

Biological Activity

(R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid is an amino acid derivative notable for its unique pyridine structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- IUPAC Name : (2R)-2-amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid

- CAS Number : 1703955-20-7

This compound primarily acts as a modulator of neurotransmitter systems. Its interaction with various receptors and enzymes has been investigated in multiple studies:

- Neurotransmitter Modulation : It exhibits significant effects on neurotransmitter systems, particularly in enhancing the activity of excitatory amino acids such as glutamate.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

-

Neuroprotection Against Oxidative Stress :

- In cell models exposed to neurotoxic agents like 6-hydroxydopamine (6-OHDA), the compound demonstrated protective effects by reducing cellular apoptosis and oxidative damage.

- The compound's ability to scavenge reactive oxygen species (ROS) has been quantified, showing a significant reduction in ROS levels in treated cells compared to controls.

-

Modulation of Neurotransmitter Release :

- Studies indicate that this compound enhances the release of glutamate in neuronal cultures, which is crucial for synaptic plasticity and cognitive function.

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique properties attributable to the methoxy substitutions on the pyridine ring:

| Compound Name | Structural Features | Biological Activity | Distinctive Properties |

|---|---|---|---|

| 2-Amino-3-(pyridin-3-yl)propanoic acid | Basic structure similar | Neurotransmitter modulation | Lacks methoxy groups |

| (S)-2-Amino-3-(5-methoxyindol-3-yl)propanoic acid | Indole ring instead of pyridine | Neuroprotective effects | Different aromatic system |

| (R)-2-Amino-3-(5-hydroxyindol-3-yl)propanoic acid | Hydroxy group on indole | Antioxidant properties | Hydroxyl instead of methoxy |

This table illustrates how the specific methoxy substitutions contribute to the distinct biological profile of this compound.

Therapeutic Applications

- Potential in Treating Neurodegenerative Diseases :

-

In Vivo Efficacy :

- Animal models treated with this compound showed improved cognitive functions and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent in clinical settings.

Q & A

Basic: What synthetic strategies are recommended for enantioselective synthesis of (R)-2-Amino-3-(5,6-dimethoxypyridin-3-yl)propanoic acid?

Methodological Answer:

Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For example:

- Asymmetric hydrogenation : Use palladium or rhodium catalysts with chiral ligands (e.g., BINAP) to reduce α,β-unsaturated precursors .

- Enzymatic resolution : Employ acylases or lipases to resolve racemic mixtures, leveraging the compound’s amino acid backbone .

- Protection-deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) and the pyridine moiety with methoxy groups during coupling reactions to avoid side reactions .

Key Characterization : Validate enantiomeric purity via chiral HPLC (e.g., using a Chiralpak IA column) and optical rotation measurements .

Basic: How can researchers characterize the structural and electronic properties of the 5,6-dimethoxypyridine moiety in this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm methoxy group positions (δ ~3.8–4.0 ppm for OCH) and aromatic proton coupling patterns in the pyridine ring .

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amino acid backbone) .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactivity of the pyridine ring .

Advanced: How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

Methodological Answer:

- Dose-Response Profiling : Conduct parallel assays (e.g., radioligand binding for receptor affinity and fluorometric assays for enzyme inhibition) to identify concentration-dependent effects .

- Structural Analog Comparison : Synthesize derivatives with modified pyridine substituents (e.g., replacing OCH with halogens) to isolate pharmacophore contributions .

- Metabolite Analysis : Use LC-MS to detect potential degradation products or active metabolites that may influence observed activity .

Advanced: What experimental designs mitigate challenges in optimizing the compound’s aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : React with hydrochloric acid or sodium hydroxide to generate hydrochloride or sodium salts, respectively, and measure solubility via shake-flask methods .

- Co-Solvent Systems : Test solubility in PBS with DMSO (≤10%) or cyclodextrin inclusion complexes .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the pyridine ring while monitoring partition coefficients via HPLC .

Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., glutamate receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in NMDA or AMPA receptor pockets, focusing on hydrogen bonds with the amino acid carboxylate .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donor counts .

Advanced: What strategies address stability issues of the compound under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC-UV at 254 nm. Methoxy groups may enhance stability in acidic conditions .

- Light/Oxygen Sensitivity : Store solutions in amber vials under argon and add antioxidants (e.g., BHT) to prevent oxidation of the pyridine ring .

- Forced Degradation : Expose to heat (40–60°C) and humidity (75% RH) to identify degradation pathways and optimize storage conditions .

Basic: What are the recommended safety protocols for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.